molecular formula C14H23NO2 B6635460 3-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methylbutan-2-ol

3-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methylbutan-2-ol

Cat. No. B6635460
M. Wt: 237.34 g/mol
InChI Key: PTLAKGDQDRLRSN-YUZLPWPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methylbutan-2-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is also known as Terbutaline, a bronchodilator used to treat respiratory diseases such as asthma, bronchitis, and emphysema. Terbutaline is considered a potent and selective beta-2 agonist that stimulates the beta-2 receptors in the lungs, leading to bronchodilation and relaxation of the airways.

Mechanism of Action

Terbutaline works by selectively binding to the beta-2 receptors in the lungs, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle cells in the airways, leading to bronchodilation and improved airflow.
Biochemical and Physiological Effects:
Terbutaline has several biochemical and physiological effects, including increased heart rate, increased blood pressure, and relaxation of smooth muscle cells in the airways. It also has a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes. Terbutaline has been shown to induce weight loss and improve lipid metabolism, making it a potential treatment for obesity.

Advantages and Limitations for Lab Experiments

Terbutaline has several advantages for lab experiments, including its potent and selective beta-2 agonist activity, making it a useful tool for studying beta-2 receptor signaling pathways. It is also readily available and relatively inexpensive. However, Terbutaline has limitations, including its potential for non-specific effects on other beta receptors and its potential for inducing cardiac arrhythmias at high doses.

Future Directions

Future research on Terbutaline could focus on its potential use in treating other medical conditions, such as diabetes and obesity. It could also investigate the potential for developing new drugs based on the structure of Terbutaline that could have improved efficacy and fewer side effects. Additionally, future research could focus on improving our understanding of the mechanism of action of Terbutaline and its effects on other beta receptors.

Synthesis Methods

Terbutaline can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of 3-phenylpropan-1-ol with 2-methyl-2-butanol in the presence of an acid catalyst. The product is then treated with hydrogen chloride to form Terbutaline. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between 3-phenylpropan-1-ol and 2-methyl-2-butanol.

Scientific Research Applications

Terbutaline has been extensively studied for its therapeutic potential in treating respiratory diseases. It has also been investigated for its potential use in other medical conditions, such as premature labor, diabetes, and obesity. Terbutaline has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for treating type 2 diabetes. It has also been studied for its ability to induce weight loss and improve lipid metabolism, making it a potential treatment for obesity.

properties

IUPAC Name

3-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-11(14(2,3)17)15-13(10-16)9-12-7-5-4-6-8-12/h4-8,11,13,15-17H,9-10H2,1-3H3/t11?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLAKGDQDRLRSN-YUZLPWPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C)(C)O)N[C@@H](CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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